6,7-Dihydrobenzo[D]isoxazol-5(4H)-one
Overview
Description
6,7-Dihydrobenzo[d]isoxazol-5(4H)-one is a chemical compound that belongs to the class of dihydrobenzoisoxazoles. It is a heterocyclic compound that features both benzene and isoxazole rings in its structure. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds such as 2-arylimino-6,7-dihydrobenzo[d][1,3]oxathiol-4(5H)-ones has been achieved through a Rh2(OAc)4-catalyzed reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates, which proceeds under mild conditions and yields the desired products in good to excellent yields . Another method involves the in situ generation of a ketonitrone intermediate from a ketoxime and an aryne, leading to the synthesis of dihydrobenzo[d]isoxazoles . Additionally, the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones, which are structurally related, has been reported using a Lewis acid-catalyzed domino reaction starting from 2,5-dimethylfuran .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For instance, the structure of 6-substituted 6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxides was confirmed by IR and mass spectra, indicating the presence of hydrogen bonding in these compounds .
Chemical Reactions Analysis
Chemical transformations of compounds with similar structures have been explored. For example, 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones were prepared by reacting certain diketones with hydroxylamine and hydrazine hydrate, leading to the formation of isoxazole and isoxazoline derivatives . Another study demonstrated a one-pot synthesis of benzo[d]isoxazole-4,7-diols in an aqueous medium, showcasing the versatility of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect the stability and reactivity of these compounds, as observed in the crystal structure analysis of a precursor to a natural product, which showed strong intramolecular hydrogen bonds . These properties are crucial for the application of these compounds in various chemical transformations and potential pharmaceutical applications.
Scientific Research Applications
Electrochemical Synthesis of Benzofuran Derivatives
A study conducted by Moghaddam et al. (2006) investigated the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, leading to the formation of benzofuran derivatives. This process demonstrates the application of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one compounds in the electrochemical synthesis of complex organic structures, showcasing their versatility in organic synthesis (Moghaddam et al., 2006).
Catalytic Conversion to Oxazinones
Jurberg and Davies (2017) developed rhodium- and non-metal-catalyzed approaches for converting isoxazol-5-ones to 2,3-dihydro-6H-1,3-oxazin-6-ones. This work illustrates the potential of these compounds in catalytic transformations, highlighting their application in creating novel organic molecules with potential pharmaceutical relevance (Jurberg & Davies, 2017).
Ligand Design for Metal Complexes
Research by Schäfer et al. (2021) on ditopic hexadentate ligands with a central dihydrobenzo-diimidazole unit forming a [2x2] Zn4 grid complex expands the scope of this compound derivatives in the design of complex ligands for metal coordination. This application is crucial for the development of materials with specific magnetic, electronic, or catalytic properties (Schäfer et al., 2021).
Antioxidant Activity and Physicochemical Studies
Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities along with physicochemical properties. This study showcases the potential biomedical applications of these compounds, particularly in designing molecules with antioxidant properties (Yüksek et al., 2015).
Photochemical Synthesis and Larvicidal Activity
Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones and investigated their larvicidal activity. This research highlights the environmental and agricultural applications of these compounds, particularly in pest control and the development of bioactive molecules (Sampaio et al., 2023).
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that assists in the proper folding of proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .
Mode of Action
This compound interacts with HSP90, affecting its ability to correctly fold proteins . This interaction disrupts the normal function of HSP90, leading to changes in the activity of its client proteins .
Biochemical Pathways
The disruption of HSP90’s function affects multiple biochemical pathways. Particularly, it impacts the pathways involving its client proteins, such as steroid hormone receptors and the anti-apoptotic factor BCL2 . The downstream effects of these disruptions can vary, but they often result in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The interaction of this compound with HSP90 leads to significant molecular and cellular effects. Specifically, it has been found to exhibit high antiproliferative potency against MCF-7 breast cancer cells . This suggests that the compound could be of interest for anticancer drug development .
Biochemical Analysis
Biochemical Properties
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potential inhibitor of heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of many client proteins . The interaction between this compound and HSP90 leads to the disruption of the protein’s function, thereby affecting the stability of its client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been shown to possess antiproliferative activity against several cancer cell lines, including A431, 22Rv1, and MCF-7 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, this compound induces changes in the expression of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the ATP-binding pocket of HSP90, inhibiting its chaperone activity . This inhibition leads to the degradation of HSP90 client proteins, which are crucial for the growth and survival of cancer cells . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . These metabolic pathways may influence the compound’s effects on metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . For instance, its interaction with membrane transporters may facilitate its uptake into cells, while binding to intracellular proteins may influence its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or endoplasmic reticulum can impact its interactions with biomolecules and its overall biological effects .
properties
IUPAC Name |
6,7-dihydro-4H-1,2-benzoxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-1-2-7-5(3-6)4-8-10-7/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORWAKUSTQFOBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=NO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196151-20-8 | |
Record name | 4,5,6,7-tetrahydro-1,2-benzoxazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.